Ethyl 2-[(2-chlorobenzoyl)amino]acetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(2-chlorobenzoyl)amino]acetate typically involves the reaction of 2-chlorobenzoyl chloride with ethyl glycinate hydrochloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature .
Industrial Production Methods
The process may include additional purification steps such as recrystallization or chromatography to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(2-chlorobenzoyl)amino]acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
Ethyl 2-[(2-chlorobenzoyl)amino]acetate is widely used in scientific research, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-[(2-chlorobenzoyl)amino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The pathways involved may include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl (2-chlorobenzoyl)acetate: Similar in structure but lacks the amino group.
Ethyl 3-(2-chlorophenyl)-3-oxopropanoate: Another related compound with different functional groups.
Uniqueness
Ethyl 2-[(2-chlorobenzoyl)amino]acetate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in a variety of chemical reactions and its applications in diverse research fields make it a valuable compound .
Biological Activity
Ethyl 2-[(2-chlorobenzoyl)amino]acetate is a compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound has a molecular formula of C11H12ClNO3 and a molecular weight of approximately 241.67 g/mol. The compound features a chloro-substituted benzoyl group attached to an ethyl ester of an amino acid, which contributes to its unique properties and potential applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to active or allosteric sites, thereby altering enzyme function. This interaction may influence various metabolic pathways and signal transduction processes within biological systems.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, making it a candidate for further exploration in infectious disease research.
- Enzyme Inhibition : The compound has been evaluated as a potential inhibitor of specific enzymes, which could have implications in treating conditions related to enzyme dysregulation .
- Neuroprotective Effects : Similar compounds have shown promise in providing neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and related compounds:
-
Inhibition Studies : A study evaluated the inhibitory effects of various derivatives on specific enzymes. This compound demonstrated significant inhibition compared to control compounds, suggesting its potential as a lead compound for drug development targeting enzyme-related diseases .
Compound IC50 Value (µM) Enzyme Target This compound 15.4 Enteropeptidase Control Compound A 25.6 Enteropeptidase Control Compound B 30.1 Enteropeptidase - Antimicrobial Activity : In vitro testing revealed that this compound exhibited antimicrobial activity against several bacterial strains, indicating its potential use in developing new antimicrobial agents.
- Neuroprotective Effects : Research on structurally similar amino acid derivatives suggests that these compounds may enhance physical performance and have neuroprotective properties, indicating a broader therapeutic potential for this compound in treating stress-related muscle damage and neurodegeneration.
Comparison with Similar Compounds
This compound shares structural similarities with other compounds but stands out due to its unique functional groups that enhance its reactivity and biological activity.
Compound Name | Structural Similarity | Unique Features |
---|---|---|
Ethyl (4-chlorobenzoyl)aminoacetate | Similar benzoyl group | Different chlorine substitution |
N-(4-chlorobenzoyl)glycine | Amino acid derivative | Lacks ethyl ester functionality |
Properties
IUPAC Name |
ethyl 2-[(2-chlorobenzoyl)amino]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c1-2-16-10(14)7-13-11(15)8-5-3-4-6-9(8)12/h3-6H,2,7H2,1H3,(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNFWTLCXVVBTGD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=CC=CC=C1Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40369587 |
Source
|
Record name | Ethyl N-(2-chlorobenzoyl)glycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40369587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66824-94-0 |
Source
|
Record name | Ethyl N-(2-chlorobenzoyl)glycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40369587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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